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molecular formula C12H9F3O4S B8395254 5-Methoxynaphthalen-1-yl trifluoromethanesulfonate

5-Methoxynaphthalen-1-yl trifluoromethanesulfonate

Cat. No. B8395254
M. Wt: 306.26 g/mol
InChI Key: PYIPPEIVOQASOH-UHFFFAOYSA-N
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Patent
US09006442B2

Procedure details

To a solution of 5-methoxynaphthalen-1-ol (above Step-1 intermediate) (19 g, 0.11 mol) in anhydrous dichloromethane (250 mL) at 0° C. was added, DIPEA (23 mL, 0.16 mol) and the mixture was stirred for 15 min. To this, Tf2O (21.7 mL, 0.13 mol) was added slowly at 0° C. and the reaction mixture was stirred for 1.5 h and then quenched slowly with water (100 mL). The aqueous layer was extracted with CH2Cl2 (4×100 mL) and the combined organic layer was washed with water (100 mL), brine (100 mL), dried and filtered. The solvent was then evaporated and the crude product was purified by column chromatography (5% EtOAc:Hexanes) to furnish the desired compound (28.5 g, 85%) as a white solid.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
23 mL
Type
reactant
Reaction Step Two
Name
Quantity
21.7 mL
Type
reactant
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][CH:7]=[C:8]2[OH:13].CCN(C(C)C)C(C)C.[O:23](S(C(F)(F)F)(=O)=O)[S:24]([C:27]([F:30])([F:29])[F:28])(=O)=[O:25]>ClCCl>[F:28][C:27]([F:30])([F:29])[S:24]([O:13][C:8]1[C:9]2[C:4](=[C:3]([O:2][CH3:1])[CH:12]=[CH:11][CH:10]=2)[CH:5]=[CH:6][CH:7]=1)(=[O:25])=[O:23]

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
COC1=C2C=CC=C(C2=CC=C1)O
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
23 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
21.7 mL
Type
reactant
Smiles
O(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched slowly with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2 (4×100 mL)
WASH
Type
WASH
Details
the combined organic layer was washed with water (100 mL), brine (100 mL)
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography (5% EtOAc:Hexanes)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC(S(=O)(=O)OC1=CC=CC2=C(C=CC=C12)OC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 28.5 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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